1-(2-Ethoxybenzyl)piperidin-4-ol
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Overview
Description
1-(2-Ethoxybenzyl)piperidin-4-ol is a compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Mechanism of Action
Target of Action
The primary target of the compound 1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the basic nitrogen atom present in the structure of the compound .
Biochemical Pathways
The interaction of 1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway. This pathway is crucial for the infection process of HIV-1. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the host cells .
Pharmacokinetics
The presence of two or more lipophilic groups in the structure of the compound suggests that it may have good membrane permeability .
Result of Action
The molecular and cellular effects of the action of 1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol involve the blockade of the CCR5 receptor. This blockade prevents the entry of HIV-1 into the host cells, thereby potentially treating HIV-1 infections .
Preparation Methods
The synthesis of 1-(2-Ethoxybenzyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxybenzyl chloride and piperidin-4-ol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Ethoxybenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-(2-Ethoxybenzyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
1-(2-Ethoxybenzyl)piperidin-4-ol can be compared with other piperidine derivatives:
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-6-4-3-5-12(14)11-15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTISEPZHEFMIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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